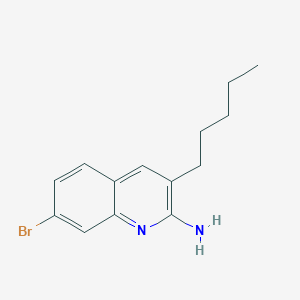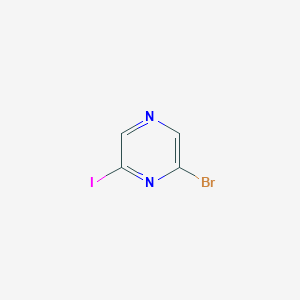
4-Bromo-7-chloro-6-methoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-6-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-methoxy-2-methylquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline derivative, followed by methoxylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-7-chloro-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or organolithium compounds are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-6-methoxy-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-chloro-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Comparison: Compared to these similar compounds, 4-Bromo-7-chloro-6-methoxy-2-methylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, provides a distinct set of properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C11H9BrClNO |
|---|---|
Peso molecular |
286.55 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-6-3-8(12)7-4-11(15-2)9(13)5-10(7)14-6/h3-5H,1-2H3 |
Clave InChI |
GNQSAKDKCNIFCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one](/img/structure/B11838357.png)



![5-Chloro-7-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11838375.png)



![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)

